molecular formula C7H9N3O B12857392 5,6-dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide

5,6-dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide

Cat. No.: B12857392
M. Wt: 151.17 g/mol
InChI Key: BTZAZPBPNQCTSV-UHFFFAOYSA-N
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Description

5,6-Dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide is a heterocyclic compound that features a fused ring system incorporating a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with cyclopentanone derivatives, followed by cyclization and subsequent functionalization to introduce the carboxamide group . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Cyclization and Dehydrogenative Coupling

This compound participates in oxidative cross-dehydrogenative coupling (CDC) reactions to form fused heterocycles. Under acidic conditions with molecular oxygen as the oxidant, it undergoes cyclization with β-dicarbonyl compounds or cyclic diketones[ ].

Reaction Conditions Product Yield Catalyst/Oxidant
Acetic acid (6 equiv), O₂, 130°C, 18hPyrazolo[1,5-a]pyridine derivatives74–94%AcOH (Bronsted acid)
Ethanol solvent, cyclic β-diketonesPyrido[1,2-b]indazoles80–90%O₂ (1 atm)

Mechanistically, acetic acid protonates the pyrazole nitrogen, enabling nucleophilic attack by the enol form of β-dicarbonyl substrates. Subsequent oxidative dehydrogenation and cyclization yield fused heterocycles (e.g., 4a–v and 6a–j )[ ].

Substitution Reactions

The carboxamide group and pyrazole ring undergo nucleophilic and electrophilic substitutions:

Nucleophilic Substitution

  • Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH) conditions, the carboxamide hydrolyzes to the corresponding carboxylic acid[].

  • Amination : Reacts with amines (e.g., benzylamine) to form urea derivatives via carbodiimide intermediates[].

Electrophilic Substitution

  • Halogenation : Bromine in DMSO introduces bromine at the pyrazole C-4 position, forming 4-bromo derivatives[].

Oxidation

  • Side-chain modification : The cyclopentane moiety oxidizes to cyclopentanone derivatives using KMnO₄ in acidic media[].

  • Trifluoromethyl group stability : The CF₃ group resists oxidation under standard conditions but reacts with strong oxidants like HNO₃ to yield nitro derivatives[].

Reduction

  • Catalytic hydrogenation : Pd/C-mediated hydrogenation reduces the pyrazole ring to pyrazoline without affecting the carboxamide[].

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with dipolarophiles:

Dipolarophile Conditions Product Application
Nitrile oxidesRT, DCMIsoxazoline-fused pyrazolesBioactive scaffold design
AzidesCu(I) catalysisTriazolo-pyrazole hybridsClick chemistry probes

These reactions exploit the electron-deficient pyrazole ring to generate pharmacologically relevant scaffolds[].

Functional Group Interconversion

The carboxamide group serves as a handle for diverse transformations:

Reaction Reagents Product
DehydrationPCl₅, POCl₃Nitrile derivatives
Hoffman rearrangementNaOH, Br₂Primary amine
Curtius rearrangementDPPA, heatIsocyanate intermediates

These conversions enable access to analogs with modified solubility and target-binding properties[].

Metal-mediated Reactions

The pyrazole nitrogen coordinates transition metals, facilitating catalytic processes:

  • Suzuki coupling : Pd(PPh₃)₄-mediated coupling with aryl boronic acids introduces aryl groups at C-3[].

  • Complexation : Forms stable complexes with Cu(II) and Fe(III), characterized by shifts in UV-Vis spectra (λₘₐₓ 420–480 nm)[].

Stability and Degradation

  • Thermal stability : Decomposes above 250°C via ring-opening pathways (TGA data: 5% weight loss at 220°C)[ ].

  • Photodegradation : UV irradiation (254 nm) induces dimerization through [2+2] cycloaddition of the cyclopentane ring[].

Scientific Research Applications

NRF2 Pathway Modulation

One of the significant applications of 5,6-dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide is its role as a modulator of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. NRF2 is crucial for cellular defense against oxidative stress and inflammation. Compounds that activate NRF2 can potentially treat various diseases characterized by oxidative stress, including:

  • Chronic Obstructive Pulmonary Disease (COPD)
  • Asthma
  • Pulmonary Fibrosis
    Research indicates that NRF2 activators can stabilize NRF2 levels, promoting its activity under oxidative stress conditions, thereby offering therapeutic benefits in respiratory diseases .

Neurodegenerative Diseases

The compound has also shown promise in the treatment of neurodegenerative diseases such as:

  • Alzheimer's Disease
  • Parkinson's Disease
  • Amyotrophic Lateral Sclerosis (ALS)
    Studies suggest that activation of the NRF2 pathway may mitigate neurotoxic effects and enhance neuronal survival during oxidative stress .

Anti-inflammatory Properties

This compound exhibits anti-inflammatory properties that could be beneficial in treating autoimmune diseases like:

  • Multiple Sclerosis (MS)
  • Psoriasis
  • Inflammatory Bowel Disease (IBD)
    By modulating inflammatory pathways, this compound may reduce symptoms and improve quality of life for patients suffering from these conditions .

Cardiovascular Applications

The compound's ability to modulate oxidative stress also extends to cardiovascular health. It may play a role in:

  • Reducing Cardiovascular Disease Risk Factors
    Research indicates that NRF2 activation can lead to improved endothelial function and reduced inflammation within cardiovascular systems . This suggests potential applications in preventing or managing cardiovascular diseases.

Cosmetic Formulations

In addition to its pharmacological applications, this compound has been investigated for use in cosmetic formulations due to its moisturizing and skin-protective properties. Its inclusion in topical products could enhance skin hydration and provide protective effects against environmental stressors .

Table: Summary of Applications and Research Findings

Application AreaPotential BenefitsKey Research Findings
Respiratory DiseasesNRF2 activation reduces oxidative stressNRF2 modulators show promise in COPD and asthma treatment
Neurodegenerative DiseasesProtection against neurotoxicityActivation of NRF2 linked to improved outcomes in ALS
Autoimmune DiseasesReduction in inflammationNRF2 activators may alleviate symptoms in MS and psoriasis
Cardiovascular HealthImproved endothelial functionNRF2 pathway modulation linked to reduced cardiovascular risks
Cosmetic ApplicationsEnhanced skin hydrationPotential for use in formulations targeting skin protection

Mechanism of Action

The mechanism of action of 5,6-dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

    Pyrazole: A simpler structure with a five-membered ring containing two nitrogen atoms.

    Isoxazole: Similar to pyrazole but with an oxygen atom in the ring.

    Indazole: A fused ring system similar to 5,6-dihydrocyclopenta[c]pyrazole but with different ring fusion.

Uniqueness

5,6-Dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide is unique due to its specific ring fusion and the presence of a carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

5,6-Dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide is a nitrogen-containing heterocyclic compound notable for its unique five-membered ring structure that incorporates two nitrogen atoms. This compound, with the molecular formula C₇H₈N₂O₂, has garnered attention in medicinal chemistry due to its diverse biological activities. The carboxamide group enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of several pyrazole derivatives against bacterial strains such as E. coli and Staphylococcus aureus, showcasing their potential as antibacterial agents .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. In vitro assays have demonstrated that pyrazole derivatives can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. For instance, compounds structurally related to this compound exhibited IC₅₀ values in the low micromolar range against COX-2 .

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines, demonstrating selective cytotoxicity. For example, derivatives with similar structures have shown effective inhibition of cancer cell proliferation at IC₅₀ values ranging from 0.781 µM to 5.596 µM against various cancer cell lines .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Binding Affinity : Studies focus on the compound's binding affinity to COX enzymes and other targets involved in inflammation and cancer progression.
  • Molecular Docking : Computational studies suggest that the compound's structure allows for effective interaction with target proteins through hydrogen bonding and hydrophobic interactions .

Comparative Analysis of Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
1H-PyrazoleSimple pyrazoleBasic structure; less complex than cyclopentane derivatives.
3-Methyl-1H-pyrazoleMethyl-substitutedExhibits distinct biological activity but lacks cyclization.
1,3-DiphenylpyrazolePhenyl-substitutedEnhanced lipophilicity; used in agrochemical applications.

The structural uniqueness of this compound lies in its fused ring system and carboxamide functionality, which may enhance its binding interactions and biological activity compared to simpler pyrazoles.

Case Study: Antiviral Activity

A recent investigation into pyranopyrazole derivatives revealed that compounds with structural similarities to this compound exhibited notable antiviral activity against SARS-CoV-2 protease enzymes. The most effective derivative demonstrated an inhibition percentage of up to 84.5%, indicating a potential pathway for developing antiviral medications .

Toxicity Assessment

Toxicity studies on pyrazole derivatives indicate low cytotoxicity towards mammalian cells. For instance, a CC₅₀ value greater than 500 µM was observed for several compounds tested against Vero cells, suggesting a favorable safety profile for further development .

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

5,6-dihydro-4H-cyclopenta[c]pyrazole-2-carboxamide

InChI

InChI=1S/C7H9N3O/c8-7(11)10-4-5-2-1-3-6(5)9-10/h4H,1-3H2,(H2,8,11)

InChI Key

BTZAZPBPNQCTSV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CN(N=C2C1)C(=O)N

Origin of Product

United States

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